Austocystin H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of austocystin H involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown in controlled environments, and the compound is extracted and purified from the culture medium. This method ensures a consistent supply of this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Austocystin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Austocystin H serves as a model compound for studying complex organic reactions and the synthesis of related mycotoxins.
Biology: The compound is used to investigate the biological pathways and mechanisms involved in fungal metabolism and toxin production.
Medicine: this compound has shown promising anticancer activity, particularly against cancer cells with high expression of cytochrome P450 enzymes. .
Industry: The compound’s unique structure and properties make it valuable for developing new pharmaceuticals and agrochemicals
Mechanism of Action
Austocystin H is part of a family of compounds known as austocystins, which include austocystins A, B, C, D, G, and I. These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other austocystins, this compound is unique due to its specific functional groups and its potent anticancer activity .
Comparison with Similar Compounds
- Austocystin A
- Austocystin B
- Austocystin C
- Austocystin D
- Austocystin G
- Austocystin I
Properties
CAS No. |
58775-50-1 |
---|---|
Molecular Formula |
C22H18O7 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(4R,8R)-2,4,18-trihydroxy-15-(3-methylbut-2-enyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H18O7/c1-10(2)3-4-11-5-6-12(23)15-18(24)16-13(28-20(11)15)9-14-17(19(16)25)22(26)7-8-27-21(22)29-14/h3,5-9,21,23,25-26H,4H2,1-2H3/t21-,22-/m1/s1 |
InChI Key |
LEZJSOUYTQTLGF-FGZHOGPDSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)C |
Origin of Product |
United States |
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